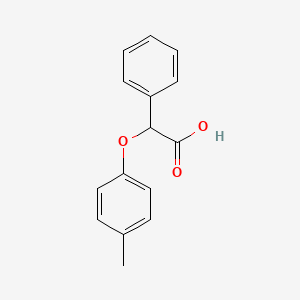

(4-Methylphenoxy)(phenyl)acetic acid

描述

(4-Methylphenoxy)acetic acid (CAS RN: 940-64-7) is a substituted phenoxyacetic acid derivative with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol. It is a white to pale yellow crystalline solid with a melting point of 140–142°C . The compound is structurally characterized by a phenoxy group substituted with a methyl group at the para position, linked to an acetic acid moiety.

属性

分子式 |

C15H14O3 |

|---|---|

分子量 |

242.27 g/mol |

IUPAC 名称 |

2-(4-methylphenoxy)-2-phenylacetic acid |

InChI |

InChI=1S/C15H14O3/c1-11-7-9-13(10-8-11)18-14(15(16)17)12-5-3-2-4-6-12/h2-10,14H,1H3,(H,16,17) |

InChI 键 |

FZOJWMLWBZBDCV-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)OC(C2=CC=CC=C2)C(=O)O |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

2-Phenyl-2-(p-tolyl)acetic Acid

Molecular Formula : C₁₅H₁₄O₂

Key Features :

- Contains two aryl groups (phenyl and p-tolyl) attached to the α-carbon of acetic acid.

4-Chloro-2-methylphenoxy Acetic Acid

Molecular Formula : C₉H₉ClO₃

Key Features :

- Studied for its physicochemical properties and biological interactions using computational methods .

Phenyl Acetic Acid Derivatives

Example: 2-(4-Benzoylphenyl)acetic Acid

Molecular Formula : C₁₅H₁₂O₃

Key Features :

- Contains a benzoyl group, enabling conjugation with biomolecules.

- Identified as a metabolite in biochemical pathways involving L-phenylalanine .

Phenyl Esters of Acetic Acid

Example : p-Nitrophenyl Acetate

Key Features :

- Used in studying acylation mechanisms of enzymes like chymotrypsin.

- Exhibits a second-order acylation rate constant of 1425 M⁻¹s⁻¹ at pH 7.47, higher than most phenoxyacetic acids due to the electron-withdrawing nitro group .

| Property | (4-Methylphenoxy)acetic Acid | p-Nitrophenyl Acetate |

|---|---|---|

| Reactivity | Moderate | High (due to nitro group) |

| Enzymatic Studies | Limited | Extensive |

| Key References |

Research Findings and Mechanistic Insights

Enzyme Inhibition and Drug Metabolism

- (4-Methylphenoxy)acetic acid disrupts metabolic pathways by competitively inhibiting enzymes involved in drug metabolism .

- In contrast, phenyl acetic acid (PAA) enhances plant shoot formation when combined with BAP (6-benzylaminopurine), demonstrating its role in regulating plant growth .

Data Discrepancies and Limitations

- Melting Point Conflict: reports a melting point of 140–142°C for (4-Methylphenoxy)acetic acid, while cites 54–56°C.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。